3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O/c14-10-3-1-2-9(6-10)13(19)17-11-7-15-12-4-5-16-18(12)8-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVBXJNLNMZOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CN3C(=CC=N3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of transition-metal catalysts and specific reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 3 of the pyrazolo[1,5-a]pyrimidine ring undergoes regioselective substitution with nucleophiles under mild conditions.
Key Findings :
-
Microwave irradiation (120°C, 20 min) enhances reaction rates and selectivity for 7-amino isomers over 5-amino regioisomers .
-
Steric hindrance from the 2-methyl group directs substitution to position 3 .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form biaryl or alkyl-aryl linkages.
Case Study :
-
Coupling with 4-cyanophenylboronic acid produced a derivative showing 45 nM IC₅₀ against MCF-7 breast cancer cells .
Cyclization and Annulation
The pyrazolo[1,5-a]pyrimidine core participates in ring-expansion reactions.
Structural Evidence :
Benzamide Group Reactivity
The benzamide moiety undergoes hydrolysis and condensation.
SAR Insight :
-
N-Methylation of the benzamide group reduced cytotoxicity by 60% in HCT-116 cells, indicating hydrogen bonding critical for target engagement .
Oxidation/Reduction Pathways
Controlled redox modifications enable functional group interconversion.
Mechanistic Note :
Scientific Research Applications
Medicinal Chemistry
The compound has emerged as a promising candidate in the development of anticancer therapies. Its primary application lies in its role as a CDK2 inhibitor, which is crucial for regulating the cell cycle. By inhibiting CDK2, the compound effectively disrupts cancer cell proliferation.
Research has demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 = 45 nM
- HCT-116 (colon cancer) : IC50 = 99 nM
- HepG2 (liver cancer) : IC50 = 90 nM
These values indicate strong inhibitory effects compared to standard treatments such as sorafenib, highlighting its potential as an effective anticancer agent .
Biological Research
Beyond its anticancer properties, this compound is also studied for its interactions with various biological targets. It has shown potential in:
- Inhibition of other kinase targets : The compound's structure allows it to interact with multiple kinases involved in cellular signaling pathways.
- Antiparasitic activity : Preliminary studies suggest potential effectiveness against certain parasitic infections.
In Vitro Studies
Several studies have focused on the pharmacokinetics and efficacy of this compound:
- Pharmacokinetic Properties : In silico studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Structure-Activity Relationship (SAR) : Research has explored how modifications to the compound's structure affect its biological activity, leading to the identification of more potent derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Target/Cell Line | IC50 Value (nM) | Comparison |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 45 | Sorafenib: 144 |
| Anticancer Activity | HCT-116 | 99 | Sorafenib: 176 |
| Anticancer Activity | HepG2 | 90 | Sorafenib: 19 |
Mechanism of Action
The mechanism of action of 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to selectively target CDK2 makes it a valuable tool in cancer research.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table highlights key structural and physicochemical differences between 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide and its analogs:
| Compound Name | Molecular Formula | Average Mass (Da) | Key Substituents | Biological Target |
|---|---|---|---|---|
| This compound | C₁₃H₉BrN₄O | 317.146 | 3-Bromo-benzamide | Not explicitly reported |
| 7rh (3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) | C₁₇H₁₂N₄O | 296.31 | Ethynyl linker, unsubstituted benzamide | DDR1 kinase (IC₅₀ = 6.8 nM) |
| D931 (4-methyl-N-(4-(morpholinomethyl)-3-(trifluoromethyl)phenyl)-3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide) | C₂₈H₂₅F₃N₅O₂ | 477.22 | Trifluoromethyl, morpholinomethyl | Kinase inhibition (broad) |
| Compound 153 (5-(biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine) | C₂₄H₁₉BrN₅ | 456.08 | Biphenyl, pyridin-3-ylmethyl | Not explicitly reported |
Key Observations :
- Bromine vs.
- Substituent Diversity: D931 incorporates a trifluoromethyl group (electron-withdrawing) and morpholinomethyl (polar), improving solubility and target affinity compared to the simpler benzamide in this compound .
Pharmacokinetic Profiles
| Compound | Oral Bioavailability (%) | Half-life (h) | Key ADME Features |
|---|---|---|---|
| 7rh | 67.4 | 4.2 | High solubility, low CYP inhibition |
| D931 | Not reported | Not reported | Enhanced stability via CF₃ group |
| Target | Not reported | Not reported | Likely moderate solubility due to Br |
Insight : The ethynyl linker in 7rh improves bioavailability compared to brominated analogs, which may suffer from higher molecular weight and lipophilicity .
Biological Activity
Overview
3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its significant biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology as a cyclin-dependent kinase 2 (CDK2) inhibitor. The following sections explore its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBrNO
- Molecular Weight : 317.14 g/mol
- CAS Number : 2034234-80-3
This compound primarily functions as an inhibitor of CDK2. By binding to the active site of CDK2, it disrupts the enzyme's interaction with cyclin A2, thereby affecting cell cycle progression. This inhibition is crucial in cancer therapy as it can lead to reduced proliferation of cancer cells.
Biological Activity
The biological activity of this compound has been documented in various studies:
-
Anticancer Activity :
- The compound has shown potent cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The IC values range from 45 to 99 nM, indicating strong inhibitory effects compared to standard treatments like sorafenib .
- Inhibition of Other Targets :
- Antiparasitic Activity :
Table 1: Summary of Biological Activities
Detailed Research Findings
- In Vitro Studies :
- Pharmacokinetics :
- Structure-Activity Relationship (SAR) :
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing 3-bromo-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide?
Answer:
The synthesis typically involves coupling a pyrazolo[1,5-a]pyrimidine core with 3-bromobenzoyl chloride. A standard protocol includes:
- Step 1: Reacting 2-methylpyrazolo[1,5-a]pyrimidine (or analogous precursor) with 3-bromobenzoyl chloride in an inert solvent (e.g., dichloromethane or THF).
- Step 2: Using a base like triethylamine to neutralize HCl generated during the amide bond formation.
- Step 3: Purification via column chromatography or recrystallization to isolate the product .
Critical Parameters: Reaction temperature (often 0–25°C), stoichiometric ratios (1:1.2 molar ratio of core to acyl chloride), and solvent selection to avoid side reactions.
Advanced: How can coupling efficiency be optimized during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
Optimization strategies include:
- Catalyst Screening: Use of DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyrazolo-pyrimidine amine.
- Microwave-Assisted Synthesis: Reduces reaction time and improves yield (e.g., 30 minutes at 80°C vs. 12 hours conventionally) .
- In Situ Monitoring: TLC or HPLC to track reaction progress and adjust conditions dynamically.
Basic: What analytical techniques are essential for structural confirmation of this compound?
Answer:
- NMR Spectroscopy:
- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 317.03 for C₁₃H₉BrN₄O) .
- IR Spectroscopy: Confirms amide C=O stretch (~1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
Advanced: How can researchers resolve contradictory biological activity data among structurally similar pyrazolo[1,5-a]pyrimidine derivatives?
Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., bromo vs. trifluoromethyl groups) and evaluate activity changes. For example, bromine’s electron-withdrawing effects may alter target binding vs. methyl groups .
- Computational Modeling: Use molecular docking (e.g., AutoDock) to predict interactions with biological targets (e.g., kinases or GPCRs) and validate with mutagenesis assays .
- Dose-Response Curves: Quantify EC₅₀/IC₅₀ values under standardized conditions to minimize variability .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Hydrolysis of Acyl Chloride: Compete with amide formation. Mitigation: Use anhydrous solvents and controlled temperature (0–5°C) during acyl chloride addition .
- Oversubstitution: Multiple acylations on the pyrazolo-pyrimidine core. Mitigation: Limit acyl chloride to 1.2 equivalents and monitor reaction progress .
- Byproduct Formation: Unreacted starting materials or dimerization. Mitigation: Optimize purification (e.g., gradient elution in chromatography) .
Advanced: What computational tools are suitable for predicting the physicochemical properties of this compound?
Answer:
- LogP Prediction: Use SwissADME or MarvinSuite to estimate lipophilicity, critical for pharmacokinetic profiling.
- Solubility: COSMO-RS or ALOGPS for aqueous solubility prediction, guiding formulation studies.
- ADMET Profiling: Tools like pkCSM predict absorption, metabolism, and toxicity, aiding in preclinical prioritization .
Basic: How can researchers validate the purity of this compound?
Answer:
- HPLC: Use a C18 column with UV detection (λ = 254 nm) and >95% peak area for the target compound.
- Elemental Analysis: Match experimental C/H/N/Br values to theoretical calculations (e.g., C₁₃H₉BrN₄O: C 47.15%, H 2.74%) .
- Melting Point: Compare observed mp (e.g., 210–215°C) to literature data for consistency .
Advanced: What strategies enable regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core?
Answer:
- Directed Metalation: Use LDA (lithium diisopropylamide) at –78°C to deprotonate specific positions (e.g., C-3) for bromination or alkylation .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the C-7 position .
- Protecting Groups: Temporarily block reactive sites (e.g., amide nitrogen) with Boc groups to direct functionalization .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage: –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent degradation.
- Stability: Monitor via periodic HPLC; hydrolytic degradation of the amide bond may occur in humid conditions. Use desiccants and avoid aqueous buffers unless necessary .
Advanced: How can researchers design analogs to enhance target selectivity while minimizing off-target effects?
Answer:
- Bioisosteric Replacement: Substitute bromine with isosteres like CF₃ or CN to modulate electronic effects without steric bulk .
- Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography or SPR (surface plasmon resonance) .
- Proteome-Wide Profiling: Use affinity pulldown assays or thermal shift assays to assess off-target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
